molecular formula C6HCl3N2S B1450534 2,4,6-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-26-5

2,4,6-Trichlorothieno[3,2-d]pyrimidine

Cat. No.: B1450534
CAS No.: 41102-26-5
M. Wt: 239.5 g/mol
InChI Key: YTBCURLKGMTHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl3N2S and a molecular weight of 239.51 g/mol . This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with three chlorine atoms attached at positions 2, 4, and 6. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorothieno[3,2-d]pyrimidine typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride as a chlorinating agent in the presence of a deacidification agent . The reaction is carried out under reflux conditions, with barbituric acid as the starting material. The reaction mixture is heated to 110°C and maintained at this temperature for 2.5 hours to achieve the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to reduce raw material consumption and increase yield. The use of phosphorus oxychloride and barbituric acid remains the core of the process, but with improved reaction conditions to achieve higher purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products Formed: The major products formed from substitution reactions include various substituted thieno[3,2-d]pyrimidine derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4,6-trichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBCURLKGMTHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Reactant of Route 3
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Reactant of Route 5
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Reactant of Route 6
2,4,6-Trichlorothieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.